molecular formula C12H13ClN2O B1665031 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol CAS No. 916056-79-6

2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol

Numéro de catalogue B1665031
Numéro CAS: 916056-79-6
Poids moléculaire: 236.70 g/mol
Clé InChI: GUHFUVLKYSQIOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reproxalap is a small-molecule modulator of reactive aldehyde species (RASP) developed by Aldeyra Therapeutics. It is primarily used for the treatment of dry eye disease and allergic conjunctivitis. Dry eye disease is characterized by insufficient moisture and lubrication on the eye’s surface, leading to inflammation and discomfort .

Applications De Recherche Scientifique

Reproxalap has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of RASP inhibitors.

    Biology: Investigated for its effects on cellular processes involving reactive aldehydes.

    Medicine: Primarily researched for its therapeutic potential in treating dry eye disease and allergic conjunctivitis. .

    Industry: Potential applications in the development of new pharmaceuticals targeting inflammatory conditions.

Mécanisme D'action

Reproxalap exerts its effects by inhibiting reactive aldehyde species, which are known to contribute to inflammation and tissue damage. The compound binds to these reactive aldehydes, neutralizing their harmful effects. This action reduces inflammation and alleviates symptoms associated with dry eye disease and allergic conjunctivitis .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of reproxalap involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of specific aldehydes with amines under controlled conditions to form the core structure of reproxalap.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

    Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of reproxalap follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include:

    Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.

    Safety: Implementing safety measures to handle reactive intermediates and hazardous reagents.

    Environmental impact: Minimizing waste and using green chemistry principles where possible.

Analyse Des Réactions Chimiques

Types of Reactions

Reproxalap undergoes various chemical reactions, including:

    Oxidation: Reproxalap can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: Various substitution reactions can occur, particularly involving the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Comparaison Avec Des Composés Similaires

Reproxalap is unique among RASP inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:

    ADX-102: Another RASP inhibitor developed by Aldeyra Therapeutics, used for similar indications.

    NS-2: A related compound with similar therapeutic applications.

    Other RASP inhibitors: Various other small molecules targeting reactive aldehydes, though they may differ in their chemical structure and specific applications.

Reproxalap stands out due to its efficacy, safety profile, and the extensive clinical data supporting its use in treating dry eye disease and allergic conjunctivitis .

Propriétés

IUPAC Name

2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHFUVLKYSQIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C2C=C(C=CC2=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Reproxalap inhibits Reactive Aldehyde Species (RASP) and is being investigated against dry eye disease, allergic conjunctivitis, noninfectious anterior uveitis, and Sjögren-Larsson syndrome.
Record name Reproxalap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

916056-79-6
Record name Reproxalap [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916056796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reproxalap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPROXALAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0GIZ22IJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
Reactant of Route 2
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
Reactant of Route 3
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
Reactant of Route 5
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
Reactant of Route 6
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.